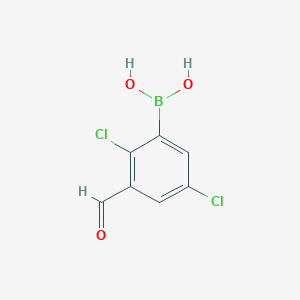

(2,5-Dichloro-3-formylphenyl)boronic acid

Description

Significance of Multifunctional Building Blocks in Chemical Synthesis

Multifunctional building blocks are molecules that possess multiple reactive sites or functional groups, allowing for the sequential and controlled formation of new chemical bonds. nih.gov Their use is instrumental in streamlining synthetic pathways, reducing the number of steps required to assemble complex molecules, and enabling the rapid generation of molecular diversity. researchgate.netrsc.org This approach is particularly valuable in fields such as drug discovery and materials science, where the ability to synthesize a wide range of analogues for structure-activity relationship studies is crucial. nih.govacs.org By incorporating various functionalities into a single starting material, chemists can avoid lengthy and often low-yielding protection-deprotection sequences, leading to more efficient and sustainable synthetic processes. nih.gov

Overview of Arylboronic Acids as Versatile Reagents

Arylboronic acids are widely recognized for their broad utility in organic synthesis, largely due to their role as key coupling partners in a variety of transition metal-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a primary example of their application, facilitating the formation of carbon-carbon bonds between aryl or vinyl halides and arylboronic acids. libretexts.orgharvard.edu This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of arylboronic acid derivatives. acs.orgfujifilm.com Beyond C-C bond formation, arylboronic acids can also participate in the formation of carbon-heteroatom bonds, including C-N, C-O, and C-S bonds, further highlighting their versatility. nih.govnih.gov Their stability, generally low toxicity, and ease of handling have solidified their status as indispensable reagents in the synthetic chemist's toolbox. nih.gov

Specific Context of (2,5-Dichloro-3-formylphenyl)boronic acid within Synthetic Chemistry

Within the diverse family of functionalized arylboronic acids, this compound presents a unique and valuable set of synthetic handles. The presence of two chlorine atoms, a formyl (aldehyde) group, and a boronic acid moiety on a single phenyl ring makes it a highly attractive multifunctional building block. The dichloro substitution pattern influences the electronic properties of the aromatic ring and provides potential sites for further functionalization. The formyl group is a versatile functional group that can undergo a wide range of transformations, including oxidation, reduction, and conversion to various carbon- and nitrogen-containing functionalities. The boronic acid group, as previously discussed, is a key participant in cross-coupling reactions. This specific combination of functional groups allows for a programmed and regioselective approach to the synthesis of complex molecular architectures, making this compound a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical Properties of this compound

The utility of a chemical compound in synthesis is intrinsically linked to its physical and chemical properties. For this compound, these properties dictate its handling, reactivity, and applications.

| Property | Value |

| Molecular Formula | C₇H₅BCl₂O₃ |

| Molecular Weight | 218.83 g/mol |

| Appearance | Solid |

| CAS Number | 919355-48-9 bldpharm.com |

This data is compiled from various chemical suppliers and databases and may vary slightly between sources.

Synthesis of this compound

The synthesis of functionalized arylboronic acids often involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. A common and effective method for the preparation of this compound involves a halogen-metal exchange followed by reaction with a boron electrophile.

A general synthetic route starts from a protected 1-bromo-2,5-dichlorobenzaldehyde. The aldehyde is first protected, for instance as a diethyl acetal (B89532), to prevent its reaction with the organometallic intermediate. This protected compound then undergoes a halogen-metal exchange, typically with an organolithium reagent such as n-butyllithium, at low temperatures to form an aryllithium species. This highly reactive intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate, to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the boronate ester and the protecting group to yield the desired this compound. google.com

Reactivity and Synthetic Applications

The unique arrangement of functional groups in this compound allows for a diverse range of chemical transformations, making it a valuable tool in the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group is the primary site of reactivity in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling the arylboronic acid with a variety of organic halides or triflates (Ar-X, where X = I, Br, Cl, OTf). acs.orgorganic-chemistry.org In the context of this compound, this reaction can be used to introduce a wide range of aryl or heteroaryl substituents at the 1-position of the phenyl ring. The reaction is known for its high yields and tolerance of various functional groups, including the formyl and chloro groups present on the molecule. libretexts.orgfujifilm.com

For instance, the coupling of this compound with an aryl bromide in the presence of a palladium catalyst and a base would yield a 2',5'-dichloro-3'-formyl-1,1'-biphenyl derivative. This transformation is a powerful method for constructing biaryl scaffolds, which are common structural motifs in many biologically active compounds and functional materials.

Transformations of the Formyl Group

The aldehyde functionality of this compound offers a rich platform for further molecular elaboration. This group can readily undergo a variety of chemical transformations, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using standard oxidizing agents. This transformation introduces another valuable functional group for further derivatization, such as amide bond formation.

Reduction: The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride (B1222165). This alcohol can then be used in etherification or esterification reactions.

Reductive Amination: The formyl group can react with primary or secondary amines in the presence of a reducing agent to form secondary or tertiary amines, respectively. This is a highly efficient method for introducing nitrogen-containing substituents.

Wittig and Related Reactions: The aldehyde can be converted to an alkene through reactions with phosphorus ylides (Wittig reaction) or other related olefination reagents.

Condensation Reactions: The formyl group can participate in condensation reactions with various nucleophiles, such as active methylene (B1212753) compounds, to form new carbon-carbon bonds and extend the carbon skeleton.

These transformations can be performed before or after the Suzuki-Miyaura coupling, providing a high degree of flexibility in the design of synthetic routes.

Properties

IUPAC Name |

(2,5-dichloro-3-formylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BCl2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTZUARCIXQUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)C=O)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 2,5 Dichloro 3 Formylphenyl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and (2,5-Dichloro-3-formylphenyl)boronic acid serves as a versatile coupling partner in several of these transformations. researchgate.netthieme-connect.com The electron-withdrawing nature of the formyl and chloro substituents influences the electronic properties of the boronic acid, impacting its reactivity in the catalytic cycle.

Suzuki-Miyaura Coupling with Diverse Electrophilesnih.govillinois.eduacs.orgresearchgate.netnih.govacs.org

The Suzuki-Miyaura reaction is the most prominent application for arylboronic acids, enabling the formation of carbon-carbon bonds. illinois.edulibretexts.org It involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orglibretexts.org The reaction is valued for its tolerance of a wide array of functional groups, relatively mild conditions, and the low toxicity of its boron-containing byproducts. acs.orgnih.gov

This compound, despite its steric bulk, is a viable partner in Suzuki-Miyaura couplings. Its electron-deficient nature can be advantageous; however, it also presents challenges. Electron-poor arylboronic acids can be prone to protodeboronation, a side reaction that consumes the starting material. nih.govnih.gov The success of the coupling is highly dependent on the choice of the electrophilic partner and the optimization of reaction conditions.

The scope of electrophiles includes various aryl and heteroaryl halides. Couplings with aryl iodides, bromides, and triflates are common. nih.gov Aryl chlorides, which are typically less reactive, can also be used, though this often requires more sophisticated catalyst systems. thieme-connect.comnih.govacs.org The presence of both electron-donating and electron-withdrawing groups on the coupling partner is generally tolerated. acs.org

However, limitations arise from the significant steric hindrance around the boronic acid moiety. Coupling with other highly substituted ortho-substituted electrophiles can be challenging, leading to lower yields. nih.govorganic-chemistry.org Furthermore, certain heterocyclic partners, particularly those with heteroatoms that can coordinate to the palladium catalyst, may require specific ligand systems to prevent catalyst deactivation. nih.govorganic-chemistry.org

Interactive Table: Potential Electrophilic Coupling Partners for this compound

| Electrophile Type | Example | General Reactivity Trend | Potential Challenges |

|---|---|---|---|

| Aryl Iodides | Iodobenzene | High | Generally well-tolerated |

| Aryl Bromides | Bromobenzene | Good | May require slightly more active catalysts than iodides |

| Aryl Chlorides | Chlorobenzene | Moderate | Requires specialized, bulky, electron-rich ligands. nih.govacs.org |

| Aryl Triflates | Phenyl triflate | High | Generally well-tolerated |

| Heteroaryl Halides | 2-Chloropyridine | Variable | Potential for catalyst inhibition by heteroatom coordination. nih.govorganic-chemistry.org |

| Sterically Hindered Halides | 2-Bromo-1,3-dimethylbenzene | Low to Moderate | Requires highly active and sterically demanding catalyst systems. nih.govorganic-chemistry.org |

The choice of the palladium catalyst and its associated ligands is critical for a successful Suzuki-Miyaura coupling, especially with challenging substrates like this compound. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For sterically hindered and electron-deficient partners, bulky and electron-rich phosphine (B1218219) ligands are often required. thieme-connect.comnih.gov

Key Catalyst Systems:

Dialkylbiaryl Phosphine Ligands: This class of ligands, developed by Buchwald and others, is highly effective for coupling sterically hindered substrates and less reactive aryl chlorides. nih.gov Ligands like SPhos and XPhos create bulky, electron-rich palladium complexes that promote both oxidative addition and reductive elimination. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable and highly active palladium complexes. researchgate.netorganic-chemistry.org They have shown exceptional activity in the coupling of aryl chlorides and sterically demanding substrates. organic-chemistry.org

Palladacycles: These are air- and thermally-stable catalyst precursors that can exhibit very high catalytic activity and turnover numbers, even for couplings involving aryl chlorides. thieme-connect.com

P,O-Type Ligands: Ligands containing both a phosphine and an oxygen-donating group can form stable chelating complexes with palladium, providing efficient catalysts for the coupling of a wide variety of aryl halides. nih.govacs.org

The catalyst's effectiveness is tied to its ability to facilitate the oxidative addition of the aryl halide to the Pd(0) center and to undergo transmetalation with the boronic acid. nih.gov Electron-rich ligands enhance the rate of oxidative addition, a crucial step especially for aryl chlorides. thieme-connect.comorganic-chemistry.org

Interactive Table: Common Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst/Ligand Type | Examples | Key Advantages for this Substrate | References |

|---|---|---|---|

| Bulky, Electron-Rich Monophosphines | SPhos, XPhos, RuPhos, t-Bu3P | Effective for sterically hindered substrates and aryl chlorides. | nih.govnih.govresearchgate.net |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High stability and activity, excellent for aryl chlorides. | researchgate.netorganic-chemistry.org |

| Palladacycles | Herrmann's catalyst, Buchwald palladacycle precatalysts | Air-stable, highly active, high turnover numbers. | thieme-connect.com |

| Chelating Ligands | DPPF, P,O-Ligands | Can provide catalyst stability and high efficiency. | nih.govacs.orgresearchgate.net |

The base and solvent are not mere spectators in the Suzuki-Miyaura coupling; they play active roles in the catalytic cycle. researchgate.nethes-so.ch The base is essential for the activation of the boronic acid, converting it into a more nucleophilic boronate species, which is necessary for the transmetalation step. researchgate.netlibretexts.org

Common Bases:

Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used. nih.govlibretexts.org

Phosphates: Potassium phosphate (B84403) (K₃PO₄) is often effective, particularly for hindered couplings. nih.govnih.gov

Hydroxides: Sodium hydroxide (B78521) (NaOH) or barium hydroxide (Ba(OH)₂) can be used, typically in aqueous solvent mixtures. uwindsor.ca

Alkoxides: Stronger bases like sodium tert-butoxide (NaOt-Bu) may be employed, but their high basicity can be incompatible with certain functional groups. libretexts.org

The choice of solvent system is equally critical. It must solubilize the reactants and catalyst while facilitating the reaction. Solvents can influence catalyst activity, stability, and even selectivity. hes-so.chnih.gov Biphasic systems, often containing water, are common. Water can help dissolve the inorganic base and facilitate the formation of the active boronate and hydroxo-palladium species involved in transmetalation. researchgate.nethes-so.ch

Common Solvents:

Aprotic Solvents: Toluene (B28343), 1,4-dioxane, and tetrahydrofuran (B95107) (THF) are frequently used, often in combination with water. organic-chemistry.orghes-so.ch

Protic Solvents: Alcohols or water can be used as part of the solvent system, which can accelerate the reaction in some cases. researchgate.netresearchgate.net

For a substrate like this compound, a combination like K₃PO₄ in a dioxane/water mixture would be a typical starting point, providing a sufficiently strong base to promote transmetalation without being overly harsh on the formyl group.

Interactive Table: Representative Base and Solvent Systems

| Base | Typical Solvent(s) | Comments | References |

|---|---|---|---|

| K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF | Widely applicable, good functional group tolerance. | nih.govlibretexts.org |

| K₃PO₄ | Dioxane, Toluene, THF | Often superior for hindered substrates and aryl chlorides. | nih.govnih.gov |

| NaOt-Bu | Toluene, Dioxane | Strong base, promotes high reaction rates but has limited functional group compatibility. | libretexts.org |

| Ba(OH)₂ / NaOH | DME/H₂O, Ethanol/H₂O | Effective, particularly in early Suzuki protocols. | uwindsor.ca |

The catalytic cycle of the Suzuki-Miyaura reaction consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Oxidative Addition: A Pd(0)L₂ species reacts with the organic halide (R¹-X) to form a Pd(II) complex, [R¹-Pd(II)-X]L₂. libretexts.org

Transmetalation: This is the most complex step, where the organic group from the boron reagent is transferred to the palladium center. nih.gov It is generally accepted that the base (MOH) plays a crucial role, leading to two primary proposed pathways: acs.orgresearchgate.net

The Boronate Pathway: The boronic acid [R²B(OH)₂] reacts with the base to form a more nucleophilic boronate salt [R²B(OH)₃]⁻. This boronate then displaces the halide on the Pd(II) complex to form an intermediate with a Pd-O-B linkage, which facilitates the transfer of the R² group to palladium. acs.orgresearchgate.net

The Oxo-Palladium Pathway: The halide on the [R¹-Pd(II)-X]L₂ complex is displaced by a hydroxide ion from the base to form a palladium-hydroxide complex, [R¹-Pd(II)-OH]L₂. This complex then reacts with the neutral boronic acid, again forming a Pd-O-B linkage and enabling the transfer of the R² group. acs.orgresearchgate.net For electron-deficient arylboronic acids, the increased Lewis acidity might favor interaction with the palladium-hydroxide complex in the oxo-palladium pathway. nih.gov

Reductive Elimination: The resulting diarylpalladium(II) complex, [R¹-Pd(II)-R²]L₂, undergoes reductive elimination to form the new C-C bond in the product (R¹-R²) and regenerate the active Pd(0)L₂ catalyst, thus completing the cycle. illinois.edu For sterically hindered substrates, this step can be slow, and the use of bulky ligands is often necessary to promote it. illinois.edu

Other Transition-Metal Catalyzed Coupling Reactions (e.g., C-N, C-O, C-S)

Beyond C-C bond formation, boronic acids are valuable reagents for creating carbon-heteroatom bonds.

C-N and C-O Coupling (Chan-Lam Coupling): The Chan-Lam coupling reaction utilizes a copper catalyst to form C-N and C-O bonds from arylboronic acids and amines or alcohols, respectively. wikipedia.orgorganic-chemistry.orgnrochemistry.com Unlike the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam reaction can often be performed at room temperature and open to the air, using Cu(OAc)₂ as a typical catalyst. wikipedia.orgorganic-chemistry.org For a substrate like this compound, coupling with various amines, anilines, or phenols is theoretically possible to generate the corresponding aryl amines and ethers. organic-chemistry.orgnih.gov However, the reaction's success can be hampered by side reactions like homocoupling of the boronic acid. youtube.com

C-N Coupling (Buchwald-Hartwig Amination): While the Buchwald-Hartwig amination typically couples aryl halides with amines, variations using boronic acids exist. libretexts.orgwikipedia.org This palladium-catalyzed method is a powerful tool for C-N bond formation and is complementary to the Chan-Lam reaction. nrochemistry.comwikipedia.org The development of specialized ligands has greatly expanded the scope to include a wide range of amines and aryl partners. nih.govrug.nl

C-S Coupling: The formation of aryl thioethers from arylboronic acids and thiols is also achievable through transition-metal catalysis. Copper and palladium catalysts have been employed for this transformation, providing a route to C-S bond construction under conditions often milder than classical methods.

Chan-Lam Type Couplings

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, is a versatile copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, specifically between an aryl boronic acid and an amine or an alcohol to yield secondary aryl amines or aryl ethers, respectively. rsc.orgwikipedia.org This reaction is advantageous as it can often be performed at room temperature and is open to the air, offering a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig coupling. wikipedia.orgorganic-chemistry.org The general mechanism involves the formation of a copper-aryl complex, followed by the generation of a copper(III) intermediate which then undergoes reductive elimination to form the final product. wikipedia.org

While the Chan-Lam coupling is a broadly applicable reaction for arylboronic acids, specific documented examples utilizing this compound are not prominent in the surveyed literature. However, the reaction has been successfully applied to other ortho-formylphenylboronic acids and various substituted arylboronic acids. researchgate.netresearchgate.net For instance, a method for synthesizing 2-aminoquinazolines is based on a Chan-Evans-Lam coupling of (2-formylphenyl)boronic acids with guanidines using an inexpensive CuI catalyst in methanol. researchgate.net This suggests the potential for this compound to participate in similar transformations. The reaction's success can be influenced by factors such as the choice of copper catalyst, base, and solvent, with studies showing that catalyst loading and reaction conditions can control selectivity in molecules with multiple reactive sites. nih.govacs.org

Formyl Group Transformations

The formyl group of this compound is a key site of reactivity, enabling a variety of chemical transformations. The close proximity of the boronic acid moiety significantly influences the reactivity of this aldehyde.

Condensation Reactions (e.g., Schiff Base Formation, Aldol (B89426) Reactions)

The aldehyde functionality readily undergoes condensation reactions, most notably to form Schiff bases (imines). The reaction of an ortho-formylphenylboronic acid with amines or related nucleophiles leads to the formation of iminoboronates. nih.govacs.org These structures are of significant interest because the adjacent boronic acid group plays a crucial role in both the reaction kinetics and the stability of the resulting imine product. nih.govnih.gov The boronic acid acts as a Lewis acid catalyst, activating the aldehyde and accelerating the rate-determining dehydration step of imine formation. rsc.org

While specific examples detailing aldol reactions with this compound are scarce, the general reactivity of aldehydes suggests its potential to act as an electrophile in such C-C bond-forming reactions. The electronic properties of the dichlorinated aromatic ring would influence the electrophilicity of the formyl group.

The table below illustrates representative Schiff base formations using aromatic aldehydes, a reaction class applicable to this compound.

Kinetics and Equilibrium Studies of Condensation Products

The kinetics of condensation reactions involving ortho-formylphenylboronic acids are markedly different from those of simple benzaldehydes. The neighboring boronic acid significantly accelerates the rate of imine formation. rsc.org For example, the reaction of ortho-formylphenylboronic acid (FPBA) with alkyl amines to form iminoboronates can be up to four orders of magnitude faster than the analogous reaction with benzaldehyde. rsc.org

This acceleration is attributed to the boronic acid's dual role: it activates the aldehyde towards nucleophilic attack and facilitates the rate-limiting dehydration step. rsc.org Concurrently, the resulting product, an iminoboronate, enjoys enhanced thermodynamic stability due to a stabilizing interaction between the imine nitrogen and the boron atom. nih.govacs.org This interaction shifts the equilibrium significantly towards the product. rsc.org Despite this thermodynamic stability, the imine bond remains kinetically labile for hydrolysis, a feature that is also activated by the boronic acid. nih.gov

Studies on related systems, such as Schiff bases derived from pyridoxal (B1214274) 5'-phosphate, show that substituents on the phenyl ring can significantly affect hydrolysis rates and equilibrium constants, with ortho-substituents influencing stability through both electronic effects and steric hindrance. nih.gov For this compound, the electron-withdrawing chloro substituents are expected to influence the Lewis acidity of the boron and the electrophilicity of the aldehyde, thereby modulating the kinetics and equilibrium of condensation. Furthermore, ortho-formylphenylboronic acids exist in equilibrium with a cyclic tautomer, a 3-hydroxybenzoxaborole, especially in solution, which plays a crucial role in their reactivity and biological activity. organic-chemistry.org

The table below summarizes the kinetic and thermodynamic effects of the ortho-boronic acid group.

Influence of Boronic Acid Proximity on Aldehyde Reactivity

The placement of the boronic acid group ortho to the formyl group creates a unique chemical environment that profoundly influences the aldehyde's reactivity. nih.gov This proximity enables a powerful neighboring group effect, where the boronic acid functions as an intramolecular Lewis acid catalyst. This intramolecular catalysis greatly accelerates additions to the carbonyl group and stabilizes the resulting products. nih.gov

A key manifestation of this interaction is the formation of iminoboronates upon reaction with amines. The boronic acid activates the carbonyl for nucleophilic attack and assists in the subsequent dehydration, leading to rapid imine formation. rsc.org The resulting imine is stabilized by a dative B-N interaction, which can be viewed as forming a cyclic structure. This interaction makes the formation of the iminoboronate thermodynamically more favorable than the formation of a simple imine from an aldehyde lacking the ortho-boronic acid group. nih.govacs.org

Furthermore, the proximity allows for tautomerization between the open-chain formylphenylboronic acid and its cyclic isomer, 3-hydroxybenzoxaborole. organic-chemistry.org This equilibrium means that the compound does not act as a simple aldehyde, and its reactivity is a composite of both tautomeric forms. This interplay between the aldehyde and the boronic acid has been harnessed for various applications in bioconjugation, where the rapid and often reversible formation of iminoboronates is a key feature. nih.gov

Reduction and Oxidation Reactions

The formyl group of this compound can be reduced to a primary alcohol using standard reducing agents. However, the boronic acid moiety itself is susceptible to certain reaction conditions. Reductive amination, which involves the reduction of an intermediate imine, is a common pathway discussed in the next section.

The oxidation of the formyl group to a carboxylic acid is a possible transformation. Conversely, the boronic acid group is susceptible to oxidative deboronation, converting the C-B bond to a C-OH bond, yielding a phenol. This reaction is often mediated by reactive oxygen species (ROS) and can be a significant issue when using boronic acids in biological contexts. The stability of the boronic acid towards oxidation is influenced by the electronic properties of the phenyl ring; electron-withdrawing substituents can affect the electron density on the boron atom. Research has shown that intramolecular coordination, for example with an ortho-carbonyl group, can influence the oxidative stability of the boronic acid.

Amination-Reduction Pathways

Reductive amination is a powerful method for forming C-N bonds, converting the formyl group into an aminomethyl group. For ortho-formylphenylboronic acids, this process involves the initial condensation with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ. This one-pot procedure is an efficient strategy for synthesizing aminomethylphenylboronic acid derivatives.

However, the reaction can present challenges. Studies involving the reductive amination of 2-formylphenylboronic acid have shown that deboronation (loss of the B(OH)₂ group) can be a significant side reaction. The propensity for deboronation is sensitive to the reaction conditions and the nature of the amine substrate. Careful optimization of these conditions is therefore crucial to achieve the desired aminomethylphenylboronic acid product without significant loss of the boronic acid functionality. Despite these challenges, the amination-reduction of ortho-formylphenylboronic acid with secondary aromatic amines has been successfully developed to synthesize previously inaccessible 2-(arylaminomethyl)phenylboronic compounds.

Wittig and Horner-Wadsworth-Emmons Reactions

The formyl group of this compound serves as a key handle for carbon-carbon bond formation through olefination reactions. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for converting aldehydes into alkenes, and this compound is a suitable substrate for such transformations. libretexts.orgorganic-chemistry.org

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide, generated from a phosphonium (B103445) salt and a base. masterorganicchemistry.com This reaction is notable for its reliability in establishing the location of the new double bond. libretexts.org For a substrate like this compound, the reaction would proceed by the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides tend to favor the formation of (E)-alkenes, particularly when aqueous conditions are employed. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides, and the resulting dialkylphosphate byproduct is water-soluble, simplifying purification. organic-chemistry.orgwikipedia.org The HWE reaction is highly regarded for its excellent (E)-selectivity when reacting with aldehydes, a feature attributed to thermodynamic control during the reaction sequence. organic-chemistry.orgwikipedia.orgresearchgate.net The reaction's versatility and the mild conditions often employed make it a valuable tool for modifying complex molecules. researchgate.netconicet.gov.ar

The reactivity of the formyl group in this compound in these olefination reactions is expected to be robust. The presence of two electron-withdrawing chlorine atoms on the phenyl ring can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the initial nucleophilic attack by the ylide or phosphonate carbanion. The boronic acid group is generally stable under the conditions typically used for these reactions, especially when milder bases are employed.

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Reagent | Phosphorus Ylide (from Phosphonium Salt) | Phosphonate Carbanion |

| Key Advantage | Fixed location of the double bond. libretexts.org | Excellent (E)-selectivity, easy byproduct removal. organic-chemistry.orgwikipedia.org |

| Byproduct | Triphenylphosphine oxide | Water-soluble dialkylphosphate |

| Stereoselectivity | Variable; stabilized ylides favor (E)-isomers. researchgate.net | Predominantly (E)-alkenes. wikipedia.org |

Cooperative Reactivity and Chemoselectivity in Multifunctional Systems

The presence of both a formyl and a boronic acid group on the same aromatic ring in this compound leads to interesting cooperative effects and questions of chemoselectivity. 2-Formylphenylboronic acids are known to exhibit unique properties stemming from the interaction between these two functional groups. mdpi.com

One significant phenomenon is the potential for isomerization in solution to form a cyclic 3-hydroxybenzoxaborole. mdpi.com This equilibrium between the open-chain and cyclic forms can influence the compound's reactivity and biological activity. The formation of the cyclic isomer is driven by the proximity of the formyl and boronic acid groups.

Furthermore, the boronic acid can act as a Lewis acid to activate the ortho-formyl group towards nucleophilic attack. This neighboring group participation can lead to enhanced reaction rates. For instance, in reactions with α-nucleophiles like hydrazines or alkoxyamines at neutral pH, 2-acylphenylboronic acids can rapidly form stable iminoboronates through an intramolecular dative bond between the imine nitrogen and the boron atom. researchgate.net This intramolecular coordination stabilizes the resulting imine.

The electronic properties of the substituents on the phenyl ring play a crucial role. The electron-withdrawing trifluoromethyl group in 5-trifluoromethyl-2-formylphenylboronic acid significantly increases its acidity compared to other analogs. mdpi.com By extension, the two chlorine atoms in this compound are also expected to increase the Lewis acidity of the boronic acid moiety. This enhanced acidity can facilitate the formation of the tetracoordinate boronate species, which is a key intermediate in many reactions, including the formation of the cyclic isomer and in Suzuki-Miyaura cross-coupling reactions. mdpi.com

| Phenomenon | Description | Influencing Factors |

|---|---|---|

| Cyclization | Isomerization to a 3-hydroxybenzoxaborole form in solution. mdpi.com | Solvent, pH, electronic nature of ring substituents. |

| Iminoboronate Formation | Rapid and reversible conjugation with α-nucleophiles (e.g., hydrazines) at neutral pH. researchgate.net | Proximity of the formyl and boronic acid groups. |

| Acidity | Electron-withdrawing groups increase the Lewis acidity of the boronic acid. mdpi.com | Nature and position of substituents on the phenyl ring. |

Studies on Protodeboronation and Stability under Reaction Conditions

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common and often undesirable side reaction for organoboronic acids. wikipedia.org The stability of a boronic acid and its susceptibility to protodeboronation are highly dependent on factors such as the reaction conditions (pH, temperature, catalyst) and the electronic nature of its organic substituent. wikipedia.orgresearchgate.net

For arylboronic acids, the presence of electron-withdrawing groups, such as the formyl and chloro substituents in this compound, can influence stability. While these groups are beneficial for certain reactions by enhancing the electrophilicity of the boron atom, they can also make the carbon-boron bond more susceptible to cleavage under certain conditions. For example, some boronic acids are known to be unstable in the presence of heat, base, and palladium catalysts, which are standard conditions for Suzuki-Miyaura cross-coupling reactions. nih.gov Thienylboronic acids, for instance, are reported to undergo rapid protodeboronation at high pH. researchgate.net

Given the electron-deficient nature of the aromatic ring in this compound, its stability during prolonged heating in basic, aqueous media—typical for cross-coupling reactions—could be a concern. The propensity for protodeboronation can compete with the desired cross-coupling reaction, leading to reduced yields of the target product. researchgate.net

To mitigate the instability of certain boronic acids, more stable surrogates have been developed. One such strategy is the use of N-methyliminodiacetic acid (MIDA) boronates, which are air-stable solids. nih.gov These compounds can participate in "slow-release" cross-coupling reactions, where the boronic acid is generated in situ under controlled conditions, thus minimizing its concentration and reducing the likelihood of decomposition side reactions like protodeboronation. nih.gov This approach has proven effective for many otherwise unstable boronic acids, including various heterocyclic and substituted arylboronic acids. nih.gov

| Factor | Effect on Stability and Protodeboronation | Relevance to this compound |

|---|---|---|

| pH | Protodeboronation can be significant in both acidic and basic media. wikipedia.orgresearchgate.net | High pH used in cross-coupling reactions may promote protodeboronation. |

| Temperature | Elevated temperatures can accelerate decomposition. nih.gov | A consideration for thermally driven reactions like Suzuki coupling. |

| Substituents | Electron-withdrawing groups can impact the C-B bond stability. | The chloro and formyl groups create an electron-deficient system. |

| Catalyst | Palladium catalysts used in cross-coupling can promote decomposition. nih.gov | A key consideration for planning synthetic routes. |

Applications in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Molecular Scaffolds

The inherent reactivity of boronic acids and aldehydes makes them cornerstone functional groups in modern synthetic chemistry. nih.gov Boronic acids are celebrated for their stability, low toxicity, and diverse reactivity, particularly in metal-catalyzed cross-coupling reactions. researchgate.netnih.gov The aldehyde group provides a gateway for a multitude of transformations, including reductive amination, Wittig reactions, and condensations. The specific arrangement of these groups in (2,5-Dichloro-3-formylphenyl)boronic acid allows it to serve as a multifunctional linchpin for assembling complex organic structures.

The dual reactivity of the formyl and boronic acid groups in ortho-formylphenylboronic acids is particularly powerful for the synthesis of boron-containing heterocycles through cyclocondensation reactions. aablocks.com These reactions often proceed by forming an initial bond via the aldehyde (e.g., an imine with an amine or an ester with an alcohol), followed by an intramolecular interaction or bond formation involving the boronic acid moiety.

Research on analogous compounds has demonstrated that 2-formylphenylboronic acid can react with bifunctional reagents like 2-aminophenol (B121084) to create complex macrocyclic dimers. aablocks.com This type of transformation highlights the potential of this compound to participate in similar template-driven syntheses to yield intricate polycyclic systems. Furthermore, the synthesis of boron-doped polycyclic aromatic hydrocarbons (PAHs) has been achieved through strategies involving intramolecular nucleophilic attack from a carbanion onto a boronic ester, a pathway for which this compound is a suitable precursor. mdpi.com

Table 1: Examples of Heterocycle Synthesis using Formylphenylboronic Acids

| Reactant | Product Type | Reaction Class |

|---|---|---|

| 2-Aminophenol | Macrocyclic Dimer | Cyclocondensation |

| Isatoic Anhydride (B1165640) & Amines | Benzo[d] researchgate.netnih.govbldpharm.comdiazaborinin-4(1H)-ones | One-pot Condensation |

| 2-Aminophenylboronic acid & Isocyanates | Benzo-fused 4-borauracils | Cyclocondensation |

This table presents examples based on the reactivity of analogous formyl- and amino-phenylboronic acids, illustrating the potential synthetic routes for this compound.

The boronic acid group is most famously utilized in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, particularly for creating biaryl structures. researchgate.net The parent compound, 2,5-Dichlorophenylboronic acid, is a known reactant for palladium-catalyzed Suzuki-Miyaura coupling, underscoring the capability of the this compound core to participate in these essential transformations. sigmaaldrich.com

This reaction allows for the coupling of the (2,5-Dichloro-3-formylphenyl) moiety with a wide range of aryl or vinyl halides, providing a direct route to functionalized biaryls. The aldehyde group can be retained during the coupling and used for subsequent modifications, or it can be used as an anchor point for building oligomeric and polymeric structures. For instance, the synthesis of polymerizable borinic acids has been demonstrated, showcasing a strategy where sequential reactions on a boronic acid derivative can lead to monomers suitable for polymerization. mdpi.com This bifunctionality is key to its utility in constructing precisely substituted molecular chains.

Role in Supramolecular Chemistry and Self-Assembly Research

The unique ability of boronic acids to form reversible covalent bonds with diols is the foundation of their extensive use in supramolecular chemistry. nih.gov This dynamic nature allows for the creation of self-correcting systems that can assemble into highly ordered architectures under thermodynamic control. researchgate.net

The reaction between a boronic acid and a 1,2- or 1,3-diol yields a cyclic boronate ester. This reaction is typically reversible in the presence of water, making it a prime example of dynamic covalent chemistry. researchgate.net This principle is harnessed to construct a variety of complex, self-assembled structures. By designing building blocks with specific geometries and multiple boronic acid or diol sites, researchers have created discrete, shape-persistent macrocycles, cages, and polygons. acs.org The formation of these structures is an equilibrium-driven process, allowing for error correction and the spontaneous formation of the most thermodynamically stable architecture. Recent work has even extended this to the template-driven synthesis of mechanically interlocked molecules like researchgate.netrotaxanes, where the boronic ester serves as a cleavable template. chemrxiv.org

The dynamic equilibrium of boronate ester formation can be influenced by external stimuli, making it an excellent tool for designing "smart" or responsive molecular systems. nih.gov The stability of the boronate ester is sensitive to factors such as pH, temperature, and the presence of competing diols. researchgate.net This responsiveness has been exploited to create materials that can change their properties, such as fluorescence or gel-sol state, in response to a specific biological or chemical signal. researchgate.net For example, systems can be designed to release a cargo molecule in the acidic environment of a tumor or in the presence of high glucose concentrations, as saccharides are a class of diols. nih.govsigmaaldrich.com The ability to engineer sophisticated materials that respond to disease-relevant triggers places boronic acid-based systems at the forefront of advanced functional material design. nih.gov

Table 2: Stimuli for Responsive Boronic Acid-Based Systems

| Stimulus | Mechanism of Action | Potential Application |

|---|---|---|

| pH Change | Affects the hybridization (sp² vs. sp³) of the boron atom, altering its binding affinity for diols. | pH-triggered drug release |

| Saccharides (e.g., Glucose) | Competitive binding with diols displaces the original components of an assembly. | Glucose sensing, insulin (B600854) delivery |

| Reactive Oxygen Species (ROS) | Oxidation of the boronic acid to a phenol, causing irreversible disassembly. | Pro-oxidant condition sensing |

| Glutathione | Can interact with certain boron complexes, triggering a response. | Intracellular sensing |

Precursor for Functional Materials Research

This compound is explicitly identified as a building block for materials science applications. bldpharm.com Its well-defined structure and multiple reactive sites make it an ideal monomer for the synthesis of advanced functional materials, particularly Covalent Organic Frameworks (COFs) and materials for Organic Light-Emitting Diodes (OLEDs). bldpharm.com

COFs are a class of crystalline porous polymers with highly ordered structures. The rigid geometry and defined reactive vectors of this compound allow it to be used as a node in the construction of these frameworks. The boronic acid group can undergo dehydration reactions to form robust boroxine (B1236090) rings or boronate esters, creating the extended, porous network characteristic of COFs. The aldehyde and chloro-substituents can be used to tune the electronic properties or to post-synthetically modify the framework. This makes it a valuable precursor for creating materials with applications in gas storage, separation, and catalysis.

Integration into Polymer Architectures (e.g., hydrogels)

The integration of this compound into polymer architectures offers a pathway to advanced functional materials such as stimuli-responsive hydrogels. Phenylboronic acid (PBA)-based polymers are noted for their ability to interact with diols, leading to the formation of reversible covalent boronate esters. researchgate.net This dynamic bonding is fundamental to the creation of materials that can respond to specific stimuli, such as changes in pH or the presence of sugars. researchgate.netnih.gov

The dual functionality of this compound is key to its utility in polymer science.

Boronic Acid Group: This group can act as a cross-linking point. When polymers containing diol units (like polyvinyl alcohol) are mixed with this boronic acid, the boronic acid can form boronate ester linkages between polymer chains, resulting in the formation of a hydrogel network. utwente.nl These cross-links are reversible, allowing the hydrogel to exhibit properties like self-healing or sensitivity to glucose.

Formyl Group: The aldehyde functionality provides a site for covalently incorporating the molecule into a polymer backbone. For instance, it can undergo reductive amination with a polymer that has primary amine side chains. utwente.nl This reaction forms a stable amine linkage, tethering the dichloro-substituted phenylboronic acid moiety to the polymer.

This bifunctionality allows for the design of sophisticated polymer systems. For example, the molecule could be used as a cross-linker in diol-containing polymers to create hydrogels whose stability and mechanical properties are tuned by the electronic effects of the dichloro substituents. Alternatively, it could be first incorporated into a polymer chain via its formyl group, yielding a polymer decorated with pendant boronic acid groups, which could then be used for sensing or capturing diol-containing biomolecules. nih.gov

| Polymer Architecture Strategy | Relevant Functional Group | Potential Application |

| Cross-linking Agent | Boronic Acid | Formation of stimuli-responsive hydrogels with diol-containing polymers (e.g., polyvinyl alcohol). |

| Polymer Functionalization | Formyl Group | Covalent attachment to amine-containing polymer backbones via reductive amination or Schiff base formation. |

| Monomer for Polymerization | Formyl and Boronic Acid | Synthesis of novel polymers where the boronic acid provides responsive properties and the formyl group is a site for further modification. |

Surface Modification Studies (e.g., functionalization of nanomaterials for chemical applications)

The unique structure of this compound makes it an excellent candidate for the surface modification of materials, particularly nanomaterials, to impart specific chemical reactivity. acs.org The goal of surface functionalization is to tailor the interface of a material to control its interactions with the surrounding environment, a critical aspect in fields like sensing, catalysis, and nanomedicine. rsc.org

The aldehyde and boronic acid groups of the molecule can be used sequentially to create functional surfaces:

Anchoring to the Surface: The formyl group provides a robust method for covalently attaching the molecule to a surface. Many nanomaterials, such as silica (B1680970) nanoparticles or certain metal oxides, are commonly functionalized with primary amine groups. The formyl group of this compound can react with these surface amines to form an imine (Schiff base), which can be subsequently reduced to a more stable secondary amine linkage. This process effectively grafts the molecule onto the nanomaterial's surface. acs.org

Presenting a Functional Group: Once anchored, the boronic acid group is exposed on the surface. This functionality is renowned for its ability to bind with molecules containing cis-diol groups, such as saccharides (e.g., glucose) and glycoproteins. acs.orgrsc.org This interaction is highly specific and reversible, making it ideal for various applications. For example, nanoparticles functionalized in this manner could be used for the selective capture or sensing of specific sugars or for targeting cells that have an abundance of certain glycoproteins on their surface, such as cancer cells which often overexpress sialic acid. acs.orgjapsonline.com

The presence of the two chlorine atoms can also influence the binding affinity and pH sensitivity of the surface-bound boronic acid, potentially allowing for finer control over its interaction with target molecules under physiological conditions. researchgate.net

| Surface Modification Step | Role of this compound | Example Application |

| Covalent Attachment | The formyl group reacts with amine-functionalized nanoparticles (e.g., silica, Fe₃O₄) to form a stable bond. | Creating a stable, functional coating on a nanomaterial. |

| Surface Functionality | The exposed boronic acid group acts as a receptor for diol-containing molecules. | Development of glucose sensors or targeted drug delivery systems that recognize specific cell-surface sugars. acs.orgrsc.org |

Development of Novel Reagents and Catalysts (e.g., as ligands or precursors for catalysts)

In organic synthesis, this compound serves as a valuable precursor for creating more complex reagents and catalyst ligands. Its utility stems from the distinct reactivity of its functional groups, which can be manipulated to build sophisticated molecular architectures.

The boronic acid group is a cornerstone of modern organic chemistry, most famously as a key component in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds. nih.govfujifilm.com This makes the title compound a useful building block for synthesizing biaryl compounds that also contain a formyl group and a specific chlorine substitution pattern.

Furthermore, the formyl group is a versatile synthetic handle that can be readily transformed into a variety of other functionalities. mdpi.com This allows for the development of novel reagents and ligands. For example:

Ligand Synthesis: The formyl group can be reacted with a primary amine containing another donor atom (e.g., a hydroxyl or phosphino (B1201336) group) to form a Schiff base. The resulting imine, in conjunction with the nearby boronic acid or another part of the molecule, can act as a bidentate or tridentate ligand capable of coordinating to a metal center. Such ligands are crucial for developing new catalysts for a range of chemical transformations. The electronic properties conferred by the dichloro substituents can tune the performance of the final catalyst.

Precursor for Heterocycles: ortho-Formylphenylboronic acids are known precursors to a class of heterocyclic compounds called benzoxaboroles. mdpi.comacs.org These structures are formed via an intramolecular cyclization between the formyl and boronic acid groups and have shown significant promise in medicinal chemistry. mdpi.com

Inhibitor Development: Boronic acids are known to act as inhibitors for certain classes of enzymes, such as serine proteases, by forming a reversible covalent adduct with a catalytic serine residue. nih.gov The specific substitution pattern on the phenyl ring is critical for binding affinity and selectivity. The formyl group on this compound could be modified to introduce other functionalities aimed at improving interactions within an enzyme's active site, making it a valuable starting point for inhibitor design. nih.gov

The combination of a reactive aldehyde, a synthetically versatile boronic acid, and electron-withdrawing chlorine atoms makes this compound a powerful tool for chemists aiming to construct novel molecules with tailored functions for catalysis and medicinal chemistry. nih.govchemimpex.com

Derivatization and Functional Group Interconversions of 2,5 Dichloro 3 Formylphenyl Boronic Acid

Conversion to Boronic Esters and Anhydrides

Boronic acids are known to exist in equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines. wiley-vch.de This dehydration reaction occurs readily, and solid samples of aryl boronic acids often contain varying amounts of the boroxine (B1236090) form. wiley-vch.de Both the free acid and the anhydride (B1165640) are generally considered equivalent in reactivity for many applications, such as Suzuki-Miyaura cross-coupling reactions.

A key derivatization of boronic acids is their conversion into boronic esters. This is typically achieved through an esterification reaction with a diol, such as pinacol (B44631) (2,3-dimethyl-2,3-butanediol), neopentyl glycol, or ethylene (B1197577) glycol. The resulting cyclic boronate esters, for instance, the pinacol ester 2-(2,5-dichloro-3-formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, exhibit enhanced stability compared to the corresponding boronic acid. bris.ac.uk These esters are generally stable to air, moisture, and chromatography, making them easier to handle, purify, and store. The formation of boronate esters is a reversible process, and the boronic acid can be regenerated by hydrolysis. google.com MIDA (N-methyliminodiacetic acid) boronates are another class of "caged" boronic acid surrogates that offer exceptional stability to harsh reaction conditions, with the boronic acid being easily deprotected under mild aqueous basic conditions. This derivatization is crucial for performing multi-step syntheses where the boronic acid moiety needs to be protected during transformations of other functional groups. bris.ac.uk

| Derivative Type | General Structure | Key Features |

|---|---|---|

| Boroxine (Cyclic Anhydride) | (ArBO)₃ | Exists in equilibrium with the boronic acid; often present in solid samples. wiley-vch.de |

| Pinacol Boronate Ester | Ar-B(pin) | Stable to air, moisture, and chromatography; widely used in synthesis. |

| MIDA Boronate Ester | Ar-B(MIDA) | Exceptionally stable to a wide range of reagents; easily deprotected. |

Modifications of the Aldehyde Moiety

The aldehyde group in (2,5-dichloro-3-formylphenyl)boronic acid is a versatile handle for a variety of functional group interconversions, including reduction, oxidation, and condensation reactions.

The aldehyde functional group can be selectively reduced to a primary alcohol, yielding (2,5-dichloro-3-(hydroxymethyl)phenyl)boronic acid. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). chemguide.co.uk In general, the reduction of an aldehyde leads to a primary alcohol. chemguide.co.uk Sodium borohydride is a chemoselective reagent that typically reduces aldehydes and ketones without affecting more robust functional groups like aryl chlorides or the boronic acid moiety under controlled conditions. nih.gov More powerful reducing agents like lithium tetrahydridoaluminate (LiAlH₄) also effect this reduction, but require anhydrous conditions as they react violently with water. chemguide.co.uk The resulting benzyl (B1604629) alcohol derivative can be used in subsequent synthetic steps, such as ether or ester formation.

The aldehyde can be readily oxidized to the corresponding carboxylic acid, (2,5-dichloro-3-carboxyphenyl)boronic acid. This transformation is a fundamental reaction in organic synthesis. bohrium.com A variety of oxidizing agents can be employed for this purpose. Modern methods often utilize catalytic systems that are considered more environmentally friendly. For example, the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical, in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl), efficiently converts primary alcohols and aldehydes to carboxylic acids. nih.govorganic-chemistry.org It has been proposed that aldehydes are intermediates in the TEMPO-catalyzed oxidation of primary alcohols to carboxylic acids. nih.gov Other reagents, such as chromium(VI) compounds, can also be used, though they are more toxic. organic-chemistry.orgresearchgate.net The resulting carboxylic acid introduces a new site for derivatization, for instance, through the formation of amides or esters.

The carbonyl group of the aldehyde readily undergoes condensation reactions with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond (C=N). masterorganicchemistry.com

Imines: Reaction with primary amines (R-NH₂) yields imines, also known as Schiff bases. The formation is a reversible, acid-catalyzed process that involves the nucleophilic addition of the amine to the carbonyl, followed by dehydration. libretexts.org

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces an oxime. libretexts.org

Hydrazones: Reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) affords hydrazones. nih.govnih.gov

These reactions are general for aldehydes and ketones. masterorganicchemistry.comlibretexts.org In the context of phenylboronic acids with an ortho-carbonyl group, the resulting imine, oxime, or hydrazone can engage in an intramolecular dative bond with the boron atom, leading to the formation of stable heterocyclic structures like diazaborines. nih.govchemrxiv.orgresearchgate.net This specific interaction significantly influences the reactivity and stability of the C=N bond. nih.govrsc.org While this compound has the aldehyde in a meta position to the boronic acid, precluding such direct intramolecular cyclization, the fundamental condensation reactions at the aldehyde group remain a primary pathway for derivatization.

| Reaction Type | Reactant | Product Functional Group |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol (-CH₂OH) chemguide.co.uk |

| Oxidation | TEMPO/NaOCl or CrO₃ | Carboxylic Acid (-COOH) nih.govorganic-chemistry.org |

| Condensation | Primary Amine (RNH₂) | Imine (-CH=NR) masterorganicchemistry.com |

| Condensation | Hydroxylamine (NH₂OH) | Oxime (-CH=NOH) libretexts.org |

| Condensation | Hydrazine (RNH-NH₂) | Hydrazone (-CH=NNHR) nih.gov |

Halogen Functionalization and Aromatic Transformations

The boronic acid and the two chloro substituents on the aromatic ring are key functional groups for advanced aromatic transformations, most notably metal-catalyzed cross-coupling reactions.

The boronic acid moiety is an ideal substrate for the Suzuki-Miyaura cross-coupling reaction. nih.govfujifilm.com This palladium-catalyzed reaction forms a new carbon-carbon bond between the boron-bearing carbon and an sp²- or sp³-hybridized carbon of an organic halide or triflate. nih.gov This allows for the introduction of a wide array of aryl, heteroaryl, vinyl, or alkyl groups at the C1 position of the phenyl ring, making it a powerful tool for constructing complex molecular architectures.

The chlorine atoms at the C2 and C5 positions also serve as handles for cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions. The differential reactivity of the boronic acid versus the aryl chlorides, or between the two non-equivalent chloro-positions, could potentially allow for sequential and site-selective functionalization of the aromatic ring, further enhancing the synthetic utility of this compound as a versatile scaffold.

Advanced Spectroscopic and Computational Characterization of 2,5 Dichloro 3 Formylphenyl Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (2,5-Dichloro-3-formylphenyl)boronic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹¹B, NMR provides unambiguous information about the molecular framework, connectivity, and the chemical environment of atoms within the molecule.

¹H NMR: Proton NMR spectra reveal the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals for the aldehydic proton, the two aromatic protons, and the acidic protons of the boronic acid group. The aldehydic proton (CHO) typically appears far downfield (around 10 ppm) due to the strong deshielding effect of the carbonyl group. The two remaining aromatic protons on the ring will appear as doublets, with their specific chemical shifts influenced by the electron-withdrawing effects of the chloro, formyl, and boronic acid substituents. ucl.ac.ukznaturforsch.com The boronic acid protons (-B(OH)₂) often appear as a broad singlet, and its position can be highly variable and dependent on solvent, concentration, and temperature.

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In this compound, signals are expected for the carbonyl carbon of the aldehyde (typically 190-200 ppm), the six aromatic carbons (in the 120-140 ppm range), including the carbon directly bonded to the boron atom which may be broadened or unobserved due to quadrupolar relaxation. rsc.orgrsc.org

¹¹B NMR: As boron has NMR-active isotopes like ¹¹B (spin I=3/2), ¹¹B NMR spectroscopy is particularly useful for studying boronic acids. nih.gov The chemical shift in ¹¹B NMR is sensitive to the hybridization and coordination environment of the boron atom. nsf.govsdsu.edu For a trigonal planar (sp²) boronic acid, a signal is typically observed in the range of 27-33 ppm. rsc.orgspectrabase.com This technique is also instrumental in studying the interaction of the boronic acid with diols or other Lewis bases, which results in a change to a tetrahedral (sp³) boronate species and a significant upfield shift in the spectrum (typically 5-10 ppm). nih.govnsf.gov

A representative table of predicted NMR chemical shifts for this compound is provided below.

Predicted NMR Data for this compound Predicted values are based on standard substituent effects and data from analogous compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~10.1 | Singlet | Aldehydic proton (CHO) |

| ~8.0 | Doublet | Aromatic proton (H-4) | |

| ~7.8 | Doublet | Aromatic proton (H-6) | |

| ~5.5 - 8.5 | Broad Singlet | Boronic acid protons (B(OH)₂) | |

| ¹³C | ~191 | Singlet | Carbonyl carbon (CHO) |

| ~140 | Singlet | Aromatic carbon (C-5) | |

| ~138 | Singlet | Aromatic carbon (C-2) | |

| ~135 | Singlet | Aromatic carbon (C-3) | |

| ~132 | Singlet | Aromatic carbon (C-4) | |

| ~130 | Singlet | Aromatic carbon (C-6) | |

| Not Observed | - | Aromatic carbon attached to Boron (C-1) | |

| ¹¹B | ~29 | Broad Singlet | Trigonal sp² Boron |

Mass Spectrometry (MS) for Reaction Monitoring and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its elemental formula by providing a highly accurate mass measurement.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). whitman.edu A molecule containing two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M):

An M peak (containing two ³⁵Cl atoms).

An M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom).

An M+4 peak (containing two ³⁷Cl atoms).

The relative intensities of these peaks are predictable. The M+2 peak will be approximately 66% of the intensity of the M peak, and the M+4 peak will be about 10% of the M peak's intensity. whitman.edu This unique isotopic signature provides definitive evidence for the presence of two chlorine atoms in the structure and is a powerful tool for identifying the compound in complex mixtures or during reaction monitoring. libretexts.orgchromatographyonline.com

Predicted Isotopic Distribution for the Molecular Ion of this compound (C₇H₅BCl₂O₃)

| Ion | Calculated m/z (Da) | Relative Intensity (%) | Isotopic Composition |

| [M]⁺ | 217.9624 | 100 | C₇H₅¹¹B³⁵Cl₂O₃ |

| [M+1]⁺ | 218.9654 | 8.7 | Primarily due to ¹³C |

| [M+2]⁺ | 219.9595 | 65.2 | C₇H₅¹¹B³⁵Cl³⁷ClO₃ |

| [M+3]⁺ | 220.9624 | 5.7 | Primarily due to ¹³C and ³⁷Cl |

| [M+4]⁺ | 221.9565 | 10.5 | C₇H₅¹¹B³⁷Cl₂O₃ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. For substituted phenylboronic acids, single-crystal X-ray diffraction studies reveal crucial information about bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.net

The substitution pattern on this compound introduces other potential interactions. The ortho-formyl group could potentially form an intramolecular hydrogen bond with one of the boronic acid hydroxyl groups, although steric hindrance from the adjacent chlorine atom might influence this. The planarity of the molecule is another key feature; the phenyl ring, formyl group, and boronic acid group may be coplanar or twisted relative to one another, affecting the crystal packing. researchgate.netresearchgate.net

Typical Bond Lengths and Angles for Substituted Phenylboronic Acids Data based on published crystal structures of analogous compounds.

| Parameter | Typical Value |

| Bond Lengths (Å) | |

| B-C(aryl) | 1.55 - 1.57 |

| B-O | 1.36 - 1.38 |

| C=O (aldehyde) | 1.20 - 1.22 |

| C-Cl | 1.73 - 1.75 |

| O-H···O (H-bond) | 2.70 - 2.80 |

| **Bond Angles (°) ** | |

| O-B-O | 118 - 122 |

| O-B-C | 117 - 121 |

| C-C-C (ring) | ~120 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show several key absorption bands:

A strong, broad absorption in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded boronic acid hydroxyl groups.

A sharp, strong absorption around 1690-1710 cm⁻¹ due to the C=O stretching of the aromatic aldehyde.

A strong band around 1350-1400 cm⁻¹ attributed to the B-O stretching vibration.

Absorptions in the 1000-1100 cm⁻¹ region related to the B-C stretch and C-H in-plane bending.

Characteristic absorptions for the C-Cl bonds, typically found in the 600-800 cm⁻¹ region.

Raman spectroscopy provides complementary information and is particularly useful for analyzing the symmetric vibrations and the carbon skeleton.

Predicted Characteristic Vibrational Frequencies (IR)

| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3200-3400 | Strong, Broad | O-H Stretch | Boronic Acid (-B(OH)₂) |

| ~3050 | Medium | C-H Stretch | Aromatic Ring |

| 1690-1710 | Strong, Sharp | C=O Stretch | Aldehyde (-CHO) |

| ~1580, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1350-1400 | Strong | B-O Stretch | Boronic Acid |

| 600-800 | Medium-Strong | C-Cl Stretch | Chloro Substituent |

Theoretical and Computational Chemistry

Computational chemistry provides powerful tools for predicting and understanding the properties of molecules like this compound, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. irjweb.comscirp.orgresearchgate.netbiomedres.us For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict bond lengths and angles in the gas phase, which can be compared with X-ray crystallography data.

Calculate Vibrational Frequencies: Predict IR and Raman spectra to aid in the assignment of experimental bands.

Analyze Electronic Properties: Determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. scirp.orgbiomedres.us A smaller gap suggests higher reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to predict sites for electrophilic and nucleophilic attack. For this molecule, the oxygen atoms of the formyl and boronic acid groups would be electron-rich (red), while the boronic acid hydroxyl protons would be electron-poor (blue).

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and intermolecular interactions in a condensed phase (e.g., in solution). nih.govresearchgate.netsoton.ac.ukyoutube.comcore.ac.uk For this compound, MD simulations can be used to:

Explore Conformational Landscapes: Analyze the rotation around the C-B bond and the C-C bond connecting the formyl group to the ring. This helps understand the preferred orientations of the functional groups in solution. nih.gov

Study Solvation: Model the interactions between the boronic acid and solvent molecules, such as water or DMSO, revealing details about hydrogen bonding networks.

Simulate Intermolecular Association: Investigate how molecules of this compound might interact with each other or with other molecules in solution, for example, to predict the stability of dimers or their tendency to aggregate.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling, particularly using Density Functional Theory (DFT), provides profound insights into the reaction mechanisms involving this compound and its derivatives. By mapping the potential energy surface of a reaction, it is possible to identify the structures of transition states and intermediates, thereby elucidating the reaction pathway and the factors that control reaction rates and selectivity. A primary area of investigation for arylboronic acids is their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Computational studies on various substituted phenylboronic acids have helped to delineate the energy profile of this cycle and identify the rate-determining step, which is often the transmetalation phase. nih.govmdpi.com

For a reaction involving this compound, the presence of two chlorine atoms and a formyl group, all of which are electron-withdrawing, is expected to significantly influence the electronic properties of the molecule and, consequently, the energetics of the reaction pathway.

Modeling the Suzuki-Miyaura Coupling Pathway

A representative model for understanding the reactivity of this compound is its cross-coupling with an aryl halide (Ar-X) catalyzed by a palladium-phosphine complex (e.g., Pd(PPh₃)₂).

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, forming a Pd(II) intermediate. This step is generally governed by the nature of the aryl halide and the phosphine (B1218219) ligands. researchgate.net

Transmetalation: This is often the most complex and rate-determining step. nih.gov It involves the transfer of the aryl group from the boronic acid to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. mdpi.com For this compound, the strong electron-withdrawing nature of the chloro and formyl substituents decreases the nucleophilicity of the ipso-carbon, which can increase the activation energy for transmetalation compared to electron-rich or unsubstituted phenylboronic acids. researchgate.net However, the increased acidity of the boronic acid moiety due to these substituents can facilitate the formation of the reactive boronate species.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst. libretexts.org

Transition State Analysis

Computational analysis allows for the characterization of the transition state (TS) for each elementary step. The geometry and energy of these transition states are critical for understanding the reaction kinetics.

In the context of the Suzuki-Miyaura reaction with this compound, the transition state for the transmetalation step (TS_transmetalation) is of particular interest. DFT calculations on similar systems have shown that this transition state often involves a bridging hydroxide (B78521) or alkoxide group between the palladium and boron atoms. nih.gov The electron-deficient nature of the (2,5-Dichloro-3-formylphenyl) group would likely impact the stability of this transition state.

Below are illustrative data tables derived from computational studies on related phenylboronic acid systems. While not specific to this compound, they provide a comparative framework for understanding the expected energetic profile.

Table 1: Illustrative Calculated Activation Energies (ΔE‡) for the Suzuki-Miyaura Reaction of Substituted Phenylboronic Acids

| Reaction Step | Phenylboronic Acid | 4-Methoxyphenylboronic Acid (Electron-Donating) | 4-Nitrophenylboronic Acid (Electron-Withdrawing) |

| Oxidative Addition (kcal/mol) | ~2.6 nih.gov | ~2.5 | ~2.7 |

| Transmetalation (kcal/mol) | ~36.8 nih.gov | ~34.5 | ~38.2 |

| Reductive Elimination (kcal/mol) | ~17.7 nih.gov | ~16.9 | ~18.1 |

Note: Data are representative values from DFT studies on model systems and serve for illustrative purposes. Actual values for this compound would require specific calculations.

The data suggest that electron-withdrawing groups tend to increase the activation barrier for the transmetalation step. Consequently, for this compound, a higher activation energy for transmetalation would be anticipated compared to unsubstituted phenylboronic acid.

Table 2: Key Geometric Parameters of a Model Transmetalation Transition State

| Parameter | Bond/Angle | Typical Calculated Value |

| Pd-C (forming) | Bond Length | ~2.1 - 2.3 Å |

| B-C (breaking) | Bond Length | ~1.7 - 1.9 Å |

| Pd-O (bridging) | Bond Length | ~2.0 - 2.2 Å |

| B-O (bridging) | Bond Length | ~1.5 - 1.6 Å |

| C-Pd-C | Angle | ~85 - 95° |

Note: These are generalized values from computational studies of Suzuki-Miyaura transmetalation transition states.

Emerging Research Avenues and Future Perspectives for Dichloroformylphenylboronic Acids

Development of Green Chemistry Approaches for Synthesis and Reactions

The synthesis of arylboronic acids has traditionally relied on methods that are not always aligned with the principles of green chemistry. A common route involves the reaction of an organometallic reagent, like a Grignard or organolithium compound, with a trialkyl borate (B1201080) ester. chemicalbook.commdpi.com For instance, the synthesis of formylphenylboronic acids can be achieved by reacting a protected chlorobenzaldehyde with lithium and then with a borate like trimethyl borate, followed by hydrolysis. google.comgoogle.com While effective, these methods often require anhydrous conditions, cryogenic temperatures, and produce stoichiometric byproducts.

Future research will likely focus on developing more sustainable synthetic routes to (2,5-Dichloro-3-formylphenyl)boronic acid and its derivatives. This could involve transition-metal-catalyzed C-H borylation of a suitable 2,5-dichlorobenzaldehyde (B1346813) precursor, a method that is gaining traction for its atom economy. chemicalbook.com